molecular formula C10H12N2OS B2774760 3-amino-N-(4-methylphenyl)-3-thioxopropanamide CAS No. 369609-88-1

3-amino-N-(4-methylphenyl)-3-thioxopropanamide

Cat. No.: B2774760
CAS No.: 369609-88-1
M. Wt: 208.28
InChI Key: SXXPRNOXALFYGL-UHFFFAOYSA-N
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Description

3-amino-N-(4-methylphenyl)-3-thioxopropanamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-methylphenyl)-3-thioxopropanamide can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with cyanoacetic acid derivatives under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired thioamide compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-methylphenyl)-3-thioxopropanamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted thioamide derivatives .

Scientific Research Applications

3-amino-N-(4-methylphenyl)-3-thioxopropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(4-methylphenyl)-3-thioxopropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-cyanothiophene derivatives: These compounds share a similar thioamide structure and have comparable chemical properties.

    3-amino-5-methylthio-1H-pyrazole-4-carbohydrazides: These derivatives also contain an amino and thioamide group, making them chemically similar.

Uniqueness

3-amino-N-(4-methylphenyl)-3-thioxopropanamide is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-N-(4-methylphenyl)-3-sulfanylidenepropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7-2-4-8(5-3-7)12-10(13)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXPRNOXALFYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329769
Record name 3-amino-N-(4-methylphenyl)-3-sulfanylidenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

369609-88-1
Record name 3-amino-N-(4-methylphenyl)-3-sulfanylidenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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